molecular formula C11H11NO B2494977 3-Quinolinol, 2-ethyl- CAS No. 811432-23-2

3-Quinolinol, 2-ethyl-

Cat. No. B2494977
CAS RN: 811432-23-2
M. Wt: 173.215
InChI Key: FFYPMQJLUBZFIC-UHFFFAOYSA-N
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Description

3-Quinolinol, 2-ethyl-, also known as Ethyl-3-quinolinecarboxylate, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is widely used in the field of medicinal chemistry, as it exhibits a range of biological activities that make it a promising candidate for drug development.

Scientific Research Applications

Antimicrobial and Antitumor Applications

Quinoxalinone and its derivatives, including 3-Quinolinol, 2-ethyl-, have been identified as crucial scaffolds for the design of biologically active compounds. Research indicates that these derivatives exhibit significant pharmacological actions such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. This positions them as important tools for chemists aiming to develop newer derivatives that may offer better efficacy and safety in various therapeutic domains (Ramli et al., 2014).

Corrosion Inhibition

The structural framework of quinoline derivatives, including 3-Quinolinol, 2-ethyl-, has been leveraged for anticorrosive applications. These derivatives effectively adsorb and form stable chelating complexes with metallic surfaces, demonstrating significant efficacy as corrosion inhibitors. This application is particularly relevant in protecting metals against corrosion, highlighting the versatility of quinoline derivatives beyond pharmaceutical uses (Verma et al., 2020).

Green Chemistry

The synthesis of quinoline scaffolds, including 3-Quinolinol, 2-ethyl-, is moving towards greener, more environmentally friendly methods. The shift towards green chemistry approaches in designing quinoline scaffolds aims to reduce the use of hazardous chemicals, solvents, and catalysts, aligning with global efforts to minimize environmental impact. This approach not only benefits human health but also promotes sustainability in chemical synthesis (Nainwal et al., 2019).

Ethylene Perception Inhibition in Plant Growth

Research into the role of silver nitrate and silver nanoparticles in plant tissue culture medium has uncovered their potential in altering plant growth and development. While not directly linked to 3-Quinolinol, 2-ethyl-, this research avenue demonstrates the broader scientific interest in manipulating ethylene perception, a key hormonal process in plants, to enhance growth and development outcomes. Such studies underscore the intersection of chemistry and plant science in advancing agricultural technologies (Mahendran et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, 8-Hydroxyquinoline, indicates that it is toxic if swallowed and may cause an allergic skin reaction. It also causes serious eye damage and may damage fertility or the unborn child .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . This suggests that “3-Quinolinol, 2-ethyl-” and related compounds may continue to be a focus of research in the future.

Mechanism of Action

Target of Action

Quinoline derivatives have been shown to bind selectively to theestrogen receptor β (ER β) . This receptor plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .

Mode of Action

Quinoline derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These activities are likely achieved through different mechanisms of action, including interactions with various cellular targets .

Biochemical Pathways

For instance, some quinoline derivatives have been found to inhibit the virulence machinery of pathogens, thereby preventing host damage and disease .

Pharmacokinetics

The structural diversity of quinoline derivatives generally provides high and selective activity, as well as low toxicity on human cells . These properties can impact the bioavailability of the compound.

Result of Action

Quinoline derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These effects are likely the result of the compound’s interaction with its cellular targets.

Action Environment

It is known that the synthesis of quinoline derivatives can be influenced by various reaction conditions, including the use of alternative reaction methods such as microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis .

Biochemical Analysis

Biochemical Properties

3-Quinolinol, 2-ethyl- is likely to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. Quinolines and quinolones, isolated from plants, animals, and microorganisms, have demonstrated numerous biological activities . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .

Cellular Effects

Quinolines and quinolones have been shown to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities , suggesting that 3-Quinolinol, 2-ethyl- may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-Quinolinol, 2-ethyl- is not fully understood. Quinoline is a weak tertiary base and can form salts with acids. It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .

Dosage Effects in Animal Models

Animal models are widely used to develop newer drugs for the treatment of diabetes and its complications .

Metabolic Pathways

Quinoline is an essential segment of both natural and synthetic compounds .

Transport and Distribution

The characterisation of a metal-based drug includes tests of solubility, stability, lipophilicity (log P), reactivity towards serum transport proteins, etc., the core properties that determine drugs’ absorption, distribution and transport in the body .

Subcellular Localization

Increasing evidence has revealed that RNA subcellular localization is a very important feature for deeply understanding RNA’s biological functions after being transported into intra- or extra-cellular regions .

properties

IUPAC Name

2-ethylquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-9-11(13)7-8-5-3-4-6-10(8)12-9/h3-7,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYPMQJLUBZFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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